[(E)-2-isocyanatoethenyl]benzene
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Overview
Description
[(E)-2-isocyanatoethenyl]benzene is an organic compound with the molecular formula C9H7NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to an ethenyl group, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-isocyanatoethenyl]benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of vinylbenzene with phosgene in the presence of a base, which facilitates the formation of the isocyanate group. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as in laboratory settings. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
[(E)-2-isocyanatoethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under controlled conditions.
Major Products Formed
Oxidation: Formation of benzene derivatives with oxidized functional groups.
Reduction: Conversion to amine derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
[(E)-2-isocyanatoethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of [(E)-2-isocyanatoethenyl]benzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can react with amines, alcohols, and other nucleophiles to form urea, carbamate, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Benzene: A simpler aromatic compound with no functional groups.
Vinylbenzene: Similar structure but lacks the isocyanate group.
Phenyl isocyanate: Contains the isocyanate group but lacks the ethenyl linkage
Uniqueness
[(E)-2-isocyanatoethenyl]benzene is unique due to the combination of an isocyanate group with an ethenyl linkage attached to a benzene ring. This structure imparts distinct reactivity and potential for diverse applications compared to its simpler analogs .
Properties
Molecular Formula |
C9H7NO |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
[(E)-2-isocyanatoethenyl]benzene |
InChI |
InChI=1S/C9H7NO/c11-8-10-7-6-9-4-2-1-3-5-9/h1-7H/b7-6+ |
InChI Key |
UMEUMGUZBPZVMV-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/N=C=O |
Canonical SMILES |
C1=CC=C(C=C1)C=CN=C=O |
Origin of Product |
United States |
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